1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol
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Overview
Description
1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C17H18Cl2O3 It is characterized by the presence of two 2-chloro-6-methylphenoxy groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol typically involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently reacts with another molecule of 2-chloro-6-methylphenol to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of chloro groups.
1,3-Bis(2-methylphenoxy)propan-2-ol: Similar structure but without the chloro groups.
Uniqueness
1,3-Bis(2-chloro-6-methylphenoxy)propan-2-ol is unique due to the presence of chloro groups, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
94166-53-7 |
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Molecular Formula |
C17H18Cl2O3 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1,3-bis(2-chloro-6-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H18Cl2O3/c1-11-5-3-7-14(18)16(11)21-9-13(20)10-22-17-12(2)6-4-8-15(17)19/h3-8,13,20H,9-10H2,1-2H3 |
InChI Key |
LTZUNDGTKZEXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC(COC2=C(C=CC=C2Cl)C)O |
Origin of Product |
United States |
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